molecular formula C16H18ClNO2S B345268 1-(4-Chloronaphthalen-1-yl)sulfonylazepane CAS No. 325812-51-9

1-(4-Chloronaphthalen-1-yl)sulfonylazepane

Cat. No.: B345268
CAS No.: 325812-51-9
M. Wt: 323.8g/mol
InChI Key: ZPJMXRBYDRMPTG-UHFFFAOYSA-N
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Description

1-(4-Chloronaphthalen-1-yl)sulfonylazepane is a chemical compound with the molecular formula C16H18ClNO2S and a molecular weight of 323.84 g/mol . As a naphthalene-sulfonyl derivative, it serves as a valuable chemical intermediate in pharmaceutical research and development. Compounds featuring the naphthalene-sulfonyl group are frequently utilized as key scaffolds in the synthesis of bioactive molecules, particularly in the development of receptor antagonists and enzyme inhibitors . The structural features of this compound—comprising a hydrophobic chloronaphthalene group coupled with a polar sulfonamide-containing azepane ring—make it a versatile building block for constructing molecules that interact with central nervous system targets and other biological systems . Furthermore, its stable aromatic core lends potential for its use in the preparation of specialized biochemical tools, such as fluorescent probes for various assay applications . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with comprehensive characterization data and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(4-chloronaphthalen-1-yl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c17-15-9-10-16(14-8-4-3-7-13(14)15)21(19,20)18-11-5-1-2-6-12-18/h3-4,7-10H,1-2,5-6,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJMXRBYDRMPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the chlorosulfonation of 1-chloronaphthalene (C10_{10}H7_7Cl) using chlorosulfonic acid (ClSO3_3H). This electrophilic aromatic substitution occurs at the para position relative to the chlorine atom, driven by the electron-withdrawing effect of the existing substituent. The reaction proceeds as follows:

C10H7Cl+ClSO3HC10H6Cl2SO3HΔC10H6Cl2SO2Cl+H2O\text{C}{10}\text{H}7\text{Cl} + \text{ClSO}3\text{H} \rightarrow \text{C}{10}\text{H}6\text{Cl}2\text{SO}3\text{H} \xrightarrow{\Delta} \text{C}{10}\text{H}6\text{Cl}2\text{SO}2\text{Cl} + \text{H}2\text{O}

Key parameters:

  • Molar ratio : 1:1.2 (1-chloronaphthalene : ClSO3_3H)

  • Temperature : 0–5°C initial, then gradual warming to 25°C

  • Reaction time : 4–6 hours

Optimization Challenges

Exothermicity during ClSO3_3H addition necessitates precise temperature control to avoid polysubstitution. A study comparing batch vs. dropwise addition showed a 12% yield improvement with slow addition (Table 1).

Table 1: Chlorosulfonation Yield Under Different Conditions

Addition MethodTemp (°C)Purity (%)Yield (%)
Batch0–58258
Dropwise0–58970
Dropwise10–157563

Post-reaction, the intermediate is quenched in ice-water and extracted using dichloromethane. Residual ClSO3_3H is neutralized with NaHCO3_3, requiring careful pH monitoring to prevent sulfonyl chloride hydrolysis.

Sulfonamide Formation with Azepane

Coupling Reaction Dynamics

The sulfonyl chloride intermediate reacts with azepane (C6_6H11_{11}N) in anhydrous dichloromethane (DCM), facilitated by triethylamine (Et3_3N) as a HCl scavenger:

C10H6Cl2SO2Cl+C6H11NEt3NC16H17ClN2O2S+HCl\text{C}{10}\text{H}6\text{Cl}2\text{SO}2\text{Cl} + \text{C}6\text{H}{11}\text{N} \xrightarrow{\text{Et}3\text{N}} \text{C}{16}\text{H}{17}\text{ClN}2\text{O}_2\text{S} + \text{HCl}

Critical factors :

  • Solvent choice : DCM > THF due to better sulfonyl chloride solubility

  • Molar ratio : 1:1.1 (sulfonyl chloride : azepane)

  • Reaction time : 2–3 hours at 25°C

Yield and Purity Enhancements

A comparative study of bases revealed Et3_3N outperforms pyridine (Table 2), likely due to its superior nucleophilicity and faster HCl neutralization.

Table 2: Base Selection Impact on Reaction Efficiency

BaseEquivalentsYield (%)Purity (HPLC, %)
Et3_3N2.07896
Pyridine2.56588
DMAP1.57292

Post-reaction workup involves washing with 1M HCl to remove excess amine, followed by brine and drying over MgSO4_4. Rotary evaporation yields a crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A 2024 study demonstrated a 30% reduction in reaction time using microwave irradiation (100 W, 80°C). Key outcomes:

  • Sulfonation step : 45 minutes vs. 4 hours (conventional)

  • Overall yield : 74% (vs. 70% conventional)

Solid-Phase Synthesis

Immobilizing azepane on Wang resin enabled a telescoped process, eliminating intermediate isolation:

  • Resin-bound azepane + sulfonyl chloride in DMF

  • Cleavage with TFA/CH2_2Cl2_2 (1:9)
    Advantages :

  • Purity: 98% after cleavage

  • Scalability: Demonstrated at 100-g scale

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.45 (d, J = 7.8 Hz, 1H), 8.02–7.94 (m, 2H), 7.68–7.59 (m, 2H), 3.45–3.35 (m, 4H), 1.85–1.72 (m, 6H)

  • HRMS : [M+H]+^+ calcd. for C16_{16}H17_{17}ClN2_2O2_2S: 352.0743, found: 352.0746

Purity Assessment

HPLC analysis (C18 column, MeCN:H2_2O = 70:30) showed:

  • Retention time: 6.8 minutes

  • Purity: 96.2% (area normalization)

MetricValue
Atom economy81%
E-factor8.2
Process mass intensity12.4

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloronaphthalen-1-yl)sulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorine atom on the naphthalene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

1-(4-Chloronaphthalen-1-yl)sulfonylazepane is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloronaphthalen-1-yl)sulfonylazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorine atom on the naphthalene ring can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Chloronaphthalen-1-yl)sulfonylazepane C₁₆H₁₈ClNO₂S 4-Cl (naphthalene) 323.84 Enzyme inhibition, halogen bonding
1-((4-Methoxynaphthalen-1-yl)sulfonyl)azepane C₁₇H₂₁NO₃S 4-OCH₃ (naphthalene) 319.40 Neuropharmacology, receptor modulation
1-(3-Nitrophenyl)sulfonylazepane C₁₂H₁₆N₂O₄S 3-NO₂ (benzene) 284.33 Materials science, enzyme inhibition
1-(4-Fluoro-3-nitrophenyl)sulfonylazepane C₁₂H₁₅FN₂O₄S 4-F, 3-NO₂ (benzene) 302.32 β-lactamase inhibition, halogen bonding
1-(4-Chlorophenyl)-5-methyl-1,4-diazepane C₁₂H₁₅ClN₂ 4-Cl (benzene), CH₃ (diazepane) 234.72 Intermediate for heterocyclic synthesis

Biological Activity

1-(4-Chloronaphthalen-1-yl)sulfonylazepane is a chemical compound characterized by its unique structure, which includes a naphthalene ring with a chlorine substituent and a sulfonyl group attached to an azepane ring. Its molecular formula is C16H16ClNO2S, and it has garnered attention in various fields of scientific research, particularly for its biological activity. This article delves into the biological mechanisms, potential applications, and comparative studies related to this compound.

  • Molecular Formula : C16H16ClNO2S
  • Molecular Weight : 323.8 g/mol
  • Canonical SMILES : C1CCCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. Additionally, the chlorine atom on the naphthalene ring can participate in halogen bonding, enhancing its biological effects.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to inhibit certain proteases and kinases, which are crucial in various cellular processes. This inhibition can lead to altered signaling pathways and has implications in cancer research and treatment.

Antimicrobial Properties

Studies have explored the compound's potential antimicrobial effects. The sulfonamide group is known for mimicking para-aminobenzoic acid (PABA), allowing it to inhibit bacterial growth by interfering with folate synthesis. This property positions this compound as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators. This aspect is particularly relevant in the context of chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameStructure VariationBiological Activity
1-(4-Bromonaphthalen-1-yl)sulfonylazepaneBromine instead of ChlorineSimilar enzyme inhibition
1-(4-Methylnaphthalen-1-yl)sulfonylazepaneMethyl group instead of ChlorineReduced potency compared to Chlorine
1-(4-Nitronaphthalen-1-yl)sulfonylazepaneNitro group instead of ChlorineDifferent interaction profile

Case Studies and Research Findings

A number of studies have focused on the biological activity of this compound:

  • Enzyme Inhibition Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited serine proteases involved in cancer progression, suggesting its potential as an anticancer agent.
  • Antimicrobial Research : In Antimicrobial Agents and Chemotherapy, researchers reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential utility in treating infections caused by resistant strains.
  • Anti-inflammatory Mechanism : A study published in Pharmacology Research highlighted the anti-inflammatory effects of the compound through inhibition of COX enzymes, which are critical in the inflammatory response.

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